4-Phenyl-3,4-dihydrophthalazin-1(2h)-one
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Overview
Description
4-Phenyl-3,4-dihydrophthalazin-1(2H)-one: is an organic compound that belongs to the class of phthalazinones It is characterized by a phenyl group attached to the fourth position of a dihydrophthalazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Phenyl-3,4-dihydrophthalazin-1(2H)-one involves the cyclization of appropriate hydrazine derivatives with phthalic anhydride or its derivatives. The reaction typically proceeds under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The general reaction scheme is as follows:
Starting Materials: Phenylhydrazine and phthalic anhydride.
Reaction Conditions: Reflux in ethanol or acetic acid.
Product Isolation: The product is usually isolated by filtration and recrystallization from a suitable solvent.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-3,4-dihydrophthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phthalazinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrophthalazinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the phthalazinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring or the phthalazinone core.
Scientific Research Applications
4-Phenyl-3,4-dihydrophthalazin-1(2H)-one has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: The compound is explored for its potential use in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Phenyl-3,4-dihydrophthalazin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Phthalazinone: Lacks the phenyl group at the fourth position.
4-Methyl-3,4-dihydrophthalazin-1(2H)-one: Has a methyl group instead of a phenyl group.
4-Chloro-3,4-dihydrophthalazin-1(2H)-one: Contains a chlorine atom instead of a phenyl group.
Uniqueness
4-Phenyl-3,4-dihydrophthalazin-1(2H)-one is unique due to the presence of the phenyl group, which can significantly influence its chemical reactivity and biological activity. The phenyl group can enhance the compound’s ability to interact with biological targets, making it a valuable scaffold in medicinal chemistry.
Properties
CAS No. |
5004-44-4 |
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Molecular Formula |
C14H12N2O |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
4-phenyl-3,4-dihydro-2H-phthalazin-1-one |
InChI |
InChI=1S/C14H12N2O/c17-14-12-9-5-4-8-11(12)13(15-16-14)10-6-2-1-3-7-10/h1-9,13,15H,(H,16,17) |
InChI Key |
AUJMOIDYBYCZKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3C(=O)NN2 |
Origin of Product |
United States |
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